

In-depth Theoretical Analysis of Amidodiphosphoric Acid Structure Remains Elusive

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Compound of Interest

Compound Name: *Amidodiphosphoric acid(9CI)*

Cat. No.: *B15476243*

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Despite a comprehensive search for theoretical and computational studies on the molecular structure of amidodiphosphoric acid, a detailed in-depth technical guide with quantitative data and specific experimental protocols cannot be provided at this time due to a lack of available published research on this specific molecule.

While the scientific community has extensively utilized computational methods such as Density Functional Theory (DFT) and ab initio calculations to investigate a wide array of organophosphorus compounds and phosphoric acid derivatives, specific scholarly articles detailing the theoretical structural analysis of amidodiphosphoric acid ((HO)₂P(O)NHP(O)(OH)₂) are not readily accessible in the public domain.

Our search encompassed a variety of queries aimed at uncovering research on its molecular geometry, bond lengths, bond angles, dihedral angles, and the computational methodologies employed for such analyses. The searches were broadened to include related terms like "phosphoramidates," "imidodiphosphoryl compounds," and "diphosphoric acid amides." However, these efforts did not yield specific quantitative structural data or detailed computational protocols for the target molecule.

The information available for related compounds, while methodologically relevant, does not provide the precise data necessary to construct an accurate and reliable technical guide on the structure of amidodiphosphoric acid itself. Structural parameters are highly specific to the

molecule in question, and extrapolating data from analogous but different chemical entities would be scientifically unsound.

For researchers, scientists, and drug development professionals interested in the theoretical aspects of this molecule, this represents a notable gap in the existing scientific literature. Future computational studies would be invaluable in elucidating the three-dimensional structure, conformational possibilities, and electronic properties of amidodiphosphoric acid, which could, in turn, inform its potential applications.

Without specific research papers to cite, the core requirements of presenting quantitative data in structured tables, detailing experimental (computational) protocols, and creating visualizations of workflows or signaling pathways cannot be fulfilled. We will continue to monitor for new publications on this topic and will update this response should relevant information become available.

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